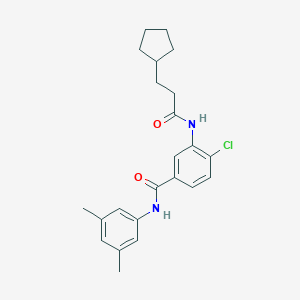![molecular formula C21H23ClN2O2 B309427 4-chloro-3-[(cyclopentylcarbonyl)amino]-N-(3,5-dimethylphenyl)benzamide](/img/structure/B309427.png)
4-chloro-3-[(cyclopentylcarbonyl)amino]-N-(3,5-dimethylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-3-[(cyclopentylcarbonyl)amino]-N-(3,5-dimethylphenyl)benzamide, also known as CP-690,550, is a small molecule inhibitor that selectively targets Janus kinase 3 (JAK3). JAK3 is a member of the JAK family of non-receptor tyrosine kinases, which play a critical role in cytokine signaling pathways. CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mécanisme D'action
4-chloro-3-[(cyclopentylcarbonyl)amino]-N-(3,5-dimethylphenyl)benzamide selectively targets JAK3, which is a critical component of the signaling pathways for a number of cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, this compound can effectively suppress the activation and proliferation of T cells, which play a key role in autoimmune diseases. In addition, this compound can also reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ), which contribute to the pathogenesis of many autoimmune diseases.
Biochemical and Physiological Effects
This compound has been shown to have significant effects on the immune system. Studies have shown that this compound can effectively suppress the activation and proliferation of T cells, which play a key role in autoimmune diseases. In addition, this compound can also reduce the production of pro-inflammatory cytokines, such as TNF-α and IFN-γ, which contribute to the pathogenesis of many autoimmune diseases. However, this compound can also have some adverse effects on the immune system, including an increased risk of infections.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-chloro-3-[(cyclopentylcarbonyl)amino]-N-(3,5-dimethylphenyl)benzamide for laboratory experiments is its selectivity for JAK3. This allows researchers to specifically target the JAK3 signaling pathway, which is critical for the activation and proliferation of T cells. In addition, this compound has been extensively studied in preclinical and clinical studies, making it a well-characterized compound for laboratory experiments. However, one of the limitations of this compound is its potential for off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several potential future directions for research on 4-chloro-3-[(cyclopentylcarbonyl)amino]-N-(3,5-dimethylphenyl)benzamide. One area of interest is the development of more selective JAK3 inhibitors, which can reduce the risk of off-target effects. Another area of interest is the identification of biomarkers that can predict response to this compound treatment. In addition, there is also interest in exploring the potential of this compound for the treatment of other autoimmune diseases, such as multiple sclerosis and systemic lupus erythematosus. Finally, there is also interest in exploring the potential of this compound for combination therapy with other immunomodulatory agents.
Méthodes De Synthèse
The synthesis of 4-chloro-3-[(cyclopentylcarbonyl)amino]-N-(3,5-dimethylphenyl)benzamide involves several steps, starting with the reaction of 3,5-dimethylbenzoic acid with thionyl chloride to form 3,5-dimethylbenzoyl chloride. This intermediate is then reacted with 4-chloroaniline to form 4-chloro-3,5-dimethylbenzamide. The final step involves the reaction of 4-chloro-3,5-dimethylbenzamide with cyclopentyl isocyanate to form this compound.
Applications De Recherche Scientifique
4-chloro-3-[(cyclopentylcarbonyl)amino]-N-(3,5-dimethylphenyl)benzamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. Studies have shown that this compound can effectively suppress the immune response by inhibiting JAK3 signaling, which plays a critical role in the activation and proliferation of T cells. In addition, this compound has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Propriétés
Formule moléculaire |
C21H23ClN2O2 |
|---|---|
Poids moléculaire |
370.9 g/mol |
Nom IUPAC |
4-chloro-3-(cyclopentanecarbonylamino)-N-(3,5-dimethylphenyl)benzamide |
InChI |
InChI=1S/C21H23ClN2O2/c1-13-9-14(2)11-17(10-13)23-21(26)16-7-8-18(22)19(12-16)24-20(25)15-5-3-4-6-15/h7-12,15H,3-6H2,1-2H3,(H,23,26)(H,24,25) |
Clé InChI |
QKFJTMSEEQSDLP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC(=C(C=C2)Cl)NC(=O)C3CCCC3)C |
SMILES canonique |
CC1=CC(=CC(=C1)NC(=O)C2=CC(=C(C=C2)Cl)NC(=O)C3CCCC3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4-chlorophenyl)-2-[(3-cyclopentylpropanoyl)amino]benzamide](/img/structure/B309345.png)
![4-chloro-3-[(3-cyclopentylpropanoyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B309347.png)
![Ethyl 4-chloro-3-[(3-cyclopentylpropanoyl)amino]benzoate](/img/structure/B309349.png)
![Propyl 3-methoxy-4-[(4-methylbenzoyl)oxy]benzoate](/img/structure/B309351.png)
![Propyl 2-hydroxy-5-[(4-methylbenzoyl)amino]benzoate](/img/structure/B309352.png)
![Ethyl 4-chloro-3-[(4-methylbenzoyl)amino]benzoate](/img/structure/B309354.png)
![N-[2-chloro-5-(2-toluidinocarbonyl)phenyl]nicotinamide](/img/structure/B309355.png)
![N-(2-chlorophenyl)-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B309357.png)
![Propyl 3-methoxy-4-[(phenylsulfonyl)oxy]benzoate](/img/structure/B309358.png)
![4-chloro-N-cyclohexyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B309359.png)
![N-(4-methoxyphenyl)-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B309360.png)
![Ethyl 3-methoxy-4-[(phenylsulfonyl)oxy]benzoate](/img/structure/B309364.png)
![Ethyl 4-chloro-3-[(3,4,5-trimethoxybenzoyl)amino]benzoate](/img/structure/B309366.png)